molecular formula C16H13NO2S B404625 Oxazin-4-one CAS No. 73696-35-2

Oxazin-4-one

Cat. No. B404625
CAS RN: 73696-35-2
M. Wt: 283.3g/mol
InChI Key: WCCHLKANERBZME-UHFFFAOYSA-N
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Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazin-4-one is a specific type of oxazine .


Synthesis Analysis

A facile and efficient synthesis of bicyclic 1,3-oxazin-4-ones, 2,3,6,7-tetrahydrocyclopenta[e]-1,3-oxazin-4-ones and 2,3,5,6,7,8-hexahydro-4H-benzo[e]-1,3-oxazin-4-ones, has been achieved via an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . This method features good yields, broad substrate scope, mild reaction conditions, and scalability .


Molecular Structure Analysis

The molecular formula of this compound is C4H3NO2 . The InChI representation is InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H . The Canonical SMILES representation is C1=CON=CC1=O .


Chemical Reactions Analysis

This compound can be synthesized through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 97.07 g/mol . It has a topological polar surface area of 38.7 Ų . It has a complexity of 137 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

  • Synthesis of Amino Sugars and Carbohydrate Mimetics : Oxazin derivatives, such as 1,2-oxazines, have been crucial in synthesizing amino sugars and related carbohydrate mimetics. These compounds show promise as anti-inflammatory agents (Pfrengle & Reissig, 2010).

  • Scavenging Cellular Lipid Oxidation Products : Compounds like 4-Oxo-2-nonenal (ONE), which are products of cellular lipid oxidation, can be reacted with oxazine derivatives to form pyrrolo[2,1-b][1,3]oxazines, suggesting therapeutic applications for scavenging ONE (Amarnath & Amarnath, 2015).

  • Construction of Oxazepines and Oxazines : Phosphine-mediated reactions have been developed for constructing 1,4-oxazepines and 1,3-oxazines, offering routes to biologically active heterocycles (François-Endelmond et al., 2010).

  • Development of Antidepressants : Certain 2-aryloxymethyl-2,3,5,6-tetrahydro-1,4-oxazines have shown significant antidepressant activity, presenting a new class of antidepressants (Greenwood et al., 1975).

  • Inhibitors of Human Leukocyte Elastase : Thieno[2,3-d][1,3]oxazin-4-ones have been synthesized and found to inhibit human leukocyte elastase, which could be relevant in treating inflammatory diseases (Gütschow & Neumann, 1998).

  • Antibacterial and Antiparasitic Action : Cyclohexene-fused 1,3-oxazines have been evaluated for antibacterial and antiparasitic action, showing low cytotoxic effects and potential as new antischistosomal agents (de Brito et al., 2017).

  • Photochromic Applications : Oxazines displaying photochromism have been studied for their potential in industrial applications and as fluorescent molecular switches in biology (Gulati et al., 2021).

Future Directions

Future research could focus on improving the synthesis process of Oxazin-4-one and its derivatives, exploring their potential applications, and investigating their safety and environmental impact. The development of new synthetic methods could also expand the range of possible structures and properties .

Mechanism of Action

properties

IUPAC Name

oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKNUIVDQMARCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594067
Record name 4H-1,2-Oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73696-35-2
Record name 4H-1,2-Oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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